molecular formula C11H11N3O4 B3059417 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- CAS No. 99911-28-1

1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-

Cat. No.: B3059417
CAS No.: 99911-28-1
M. Wt: 249.22 g/mol
InChI Key: IIFNPGLZPCSZAF-UHFFFAOYSA-N
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Description

1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- is a synthetic organic compound belonging to the isoquinolinedione family. Isoquinolinediones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, with its unique structural features, is of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group into the isoquinolinedione core.

    Amination: Introduction of the amino group at the 7-position.

    Dimethylation: Introduction of the dimethyl groups at the 4-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-: Lacks the nitro group.

    1,3(2H,4H)-Isoquinolinedione, 7-nitro-4,4-dimethyl-: Lacks the amino group.

    1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-chloro-: Has a chloro group instead of a nitro group.

Uniqueness

1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro- is unique due to the presence of both amino and nitro groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

7-amino-4,4-dimethyl-8-nitroisoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-11(2)5-3-4-6(12)8(14(17)18)7(5)9(15)13-10(11)16/h3-4H,12H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFNPGLZPCSZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=C(C=C2)N)[N+](=O)[O-])C(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455885
Record name 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99911-28-1
Record name 1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The above amide was converted to 7-acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione as described in U.S. Pat. No. 4176184 (1979). 7-Acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione (4.0 g, 13.7 mmol) was added to 90% H2SO4 and heated at 70° C. for 8 h. The cooled mixture was poured onto ice. The precipitate was collected, dissolved in ethyl acetate, washed with water, dried and evaporated to give 7-amino-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione (3.38 g, 99%), mp 259-263° C.; MS (CI) 250 (MH+).
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione
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Type
reactant
Reaction Step Two
Name
7-Acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione
Quantity
4 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

7-Acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione (4.0 g, 13.7 mmol) was added to 90% H2SO4 and heated at 70° C. for 8 h. The cooled mixture was poured onto ice. The precipitate was collected, dissolved in ethyl acetate, washed with water, dried and evaporated to give 7-amino-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione (3.38 g, 99%), mp 259-263° C.; MS (CI) 250 (MH+).
Name
7-Acetamido-4,4-dimethyl-8-nitro-2H,4H-isoquinoline-1,3-dione
Quantity
4 g
Type
reactant
Reaction Step One
Name
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
Reactant of Route 2
1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
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1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
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1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
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1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-
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1,3(2H,4H)-Isoquinolinedione, 7-amino-4,4-dimethyl-8-nitro-

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